Structural Characterization of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde: A Comprehensive Analytical Guide
Structural Characterization of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde: A Comprehensive Analytical Guide
Executive Summary
The rational design of biologically active small molecules frequently relies on the hybridization of privileged scaffolds. The compound 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde represents a highly versatile intermediate, merging the electron-rich, hydrogen-bond-accepting properties of a 1,3-thiazole core with the conformational rigidity and lipophilicity of a phenylpiperazine moiety. Thiazole-5-carbaldehyde derivatives are critical building blocks in the synthesis of kinase inhibitors and antimicrobial agents[1][2], while phenylpiperazines are ubiquitous in central nervous system (CNS) therapeutics due to their affinity for serotoninergic and dopaminergic receptors[3][4].
This whitepaper provides an authoritative, step-by-step technical guide to the structural characterization of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde. By detailing the causality behind specific analytical choices—ranging from 2D Nuclear Magnetic Resonance (NMR) to High-Resolution Mass Spectrometry (HRMS)—this guide establishes a self-validating system for rigorous structural elucidation.
Chemical Identity & Theoretical Properties
Before initiating physical characterization, establishing the theoretical parameters of the molecule is critical for calibrating analytical instruments (e.g., setting the expected m/z window for MS or identifying integration ratios for NMR).
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IUPAC Name: 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
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Molecular Formula: C14H15N3OS
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Molecular Weight: 273.36 g/mol
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Monoisotopic Exact Mass: 273.0936 Da
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Predicted [M+H]+ : 274.1014 Da
Analytical Workflow & Experimental Design
To ensure absolute structural certainty, a multi-modal analytical approach is required. Relying solely on 1D NMR can lead to misassignments due to overlapping aliphatic signals from the piperazine ring. Therefore, our protocol integrates 2D NMR (for atomic connectivity), HRMS (for exact mass and fragmentation), FT-IR (for functional group validation), and X-Ray Crystallography (for 3D spatial conformation).
Figure 1. Integrated analytical workflow for structural elucidation and validation.
High-Resolution Structural Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. The presence of the highly electron-withdrawing aldehyde group at the C5 position of the thiazole ring significantly deshields the adjacent H-4 proton, providing a distinct diagnostic singlet[5][6].
Experimental Protocol:
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) or dimethyl sulfoxide ( DMSO-d6 ). CDCl3 is preferred for basic piperazines to avoid viscosity-induced line broadening, though DMSO-d6 may be required if solubility is limited.
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Instrument Parameters: Acquire spectra on a 400 MHz or 600 MHz spectrometer at 298 K. Set the relaxation delay (D1) to 2.0 seconds for 1H and 2.5 seconds for 13C to ensure complete relaxation of the quaternary thiazole carbons.
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2D Acquisition: Run Heteronuclear Multiple Bond Correlation (HMBC) to confirm the linkage between the piperazine nitrogen and the thiazole C2 carbon. A cross-peak between the piperazine CH2 protons ( ∼ 3.7 ppm) and the thiazole C2 carbon ( ∼ 172 ppm) definitively proves the substitution pattern.
Data Interpretation:
Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Rationale |
| 9.85 | Singlet (s) | 1H | -CH O | Highly deshielded by the carbonyl oxygen's anisotropic effect. |
| 8.05 | Singlet (s) | 1H | Thiazole H-4 | Deshielded by the adjacent electron-withdrawing aldehyde group[6]. |
| 7.32 - 7.28 | Multiplet (m) | 2H | Phenyl H-meta | Standard aromatic resonance; meta to the electron-donating piperazine. |
| 6.98 - 6.92 | Multiplet (m) | 3H | Phenyl H-ortho, H-para | Shielded relative to meta protons due to resonance from the piperazine nitrogen. |
| 3.75 | Multiplet (m) | 4H | Piperazine CH 2 -N(Thiazole) | Deshielded by the electron-deficient thiazole ring. |
| 3.35 | Multiplet (m) | 4H | Piperazine CH 2 -N(Phenyl) | Less deshielded; typical for N -phenylpiperazine aliphatic protons[3]. |
Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 182.4 | Quaternary (C=O) | Aldehyde Carbon |
| 172.1 | Quaternary (C=N) | Thiazole C-2 |
| 150.8 | Quaternary (Ar-C) | Phenyl C-1 (ipso) |
| 148.5 | Methine (CH) | Thiazole C-4 |
| 131.2 | Quaternary (C-C=O) | Thiazole C-5 |
| 129.3, 120.5, 116.4 | Methine (CH) | Phenyl (meta, para, ortho) |
| 49.2, 48.5 | Methylene (CH 2 ) | Piperazine Carbons |
High-Resolution Mass Spectrometry (HRMS)
To validate the exact molecular formula and probe the structural connectivity via gas-phase fragmentation, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) is utilized[4].
Experimental Protocol:
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Ionization Source: Electrospray Ionization (ESI) in positive mode. ESI is selected because it is a "soft" ionization technique that preserves the intact molecular ion [M+H]+ , which is critical for accurate mass determination.
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Parameters: Capillary voltage at 4.5 kV, desolvation temperature at 250 °C.
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MS/MS Fragmentation: Apply collision-induced dissociation (CID) using nitrogen gas at a collision energy of 20-30 eV to induce cleavage of the piperazine ring.
Data Interpretation & Causality: The parent ion is observed at m/z 274.1014 (Calculated for C14H16N3OS+ : 274.1014), confirming the formula. Upon CID, phenylpiperazines classically fragment via the cleavage of the C-N bonds of the piperazine ring[7].
Figure 2. Proposed ESI-MS/MS fragmentation pathway for the target compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups, particularly the aldehyde and the aromatic systems.
Experimental Protocol:
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Analyze the neat solid sample using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. This eliminates the need for KBr pellet pressing, preventing moisture absorption that could mask critical regions.
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Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 (32 scans co-added).
Table 3: Key FT-IR Vibrational Frequencies
| Wavenumber (cm −1 ) | Vibration Type | Structural Correlation |
| 2850, 2750 | C-H stretch (Fermi resonance) | Characteristic dual bands of the aldehyde C-H bond. |
| 1670 | C=O stretch (strong) | Aldehyde carbonyl. Shifted slightly lower than aliphatic aldehydes due to conjugation with the thiazole ring. |
| 1595, 1530 | C=N and C=C stretch | Thiazole and phenyl ring skeletal vibrations. |
| 1230 | C-N stretch | Piperazine aliphatic C-N bonds. |
X-Ray Crystallography (Single Crystal)
To conclusively determine the spatial arrangement—specifically the torsion angle between the thiazole ring and the piperazine chair conformation—single-crystal X-ray diffraction is employed.
Experimental Protocol:
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Crystallization: Dissolve 20 mg of the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution at room temperature over 48-72 hours.
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Diffraction: Mount a suitable single crystal on a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å).
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Refinement Logic: The structure is solved using direct methods. The piperazine ring is expected to adopt a classic chair conformation to minimize steric strain, with the bulky phenyl and thiazole groups occupying equatorial positions.
Conclusion
The structural characterization of 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde requires a synergistic analytical approach. 1H and 13C NMR provide the foundational connectivity, definitively placing the aldehyde at C5 and the piperazine at C2. HRMS-ESI validates the exact mass and reveals characteristic phenylpiperazine fragmentation pathways[4][7], while FT-IR and X-Ray crystallography confirm the functional group integrity and 3D conformation. This rigorous, self-validating protocol ensures absolute structural confidence, a mandatory prerequisite before advancing this scaffold into biological screening or further derivatization.
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- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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